molecular formula C16H18N2 B14576123 (E)-Bis(2-ethylphenyl)diazene CAS No. 61653-34-7

(E)-Bis(2-ethylphenyl)diazene

Cat. No.: B14576123
CAS No.: 61653-34-7
M. Wt: 238.33 g/mol
InChI Key: BTXXXTKJFQPYLT-UHFFFAOYSA-N
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Description

(E)-Bis(2-ethylphenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes and pigments. The this compound compound is specifically known for its unique structural configuration, where two 2-ethylphenyl groups are attached to the diazene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis(2-ethylphenyl)diazene typically involves the diazotization of 2-ethylphenylamine followed by coupling with another molecule of 2-ethylphenylamine. The reaction conditions often include the use of acidic media and a nitrosating agent such as sodium nitrite. The reaction proceeds as follows:

    Diazotization: 2-ethylphenylamine is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

    Coupling: The diazonium salt is then coupled with another molecule of 2-ethylphenylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis(2-ethylphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of 2-ethylphenyl.

    Reduction: 2-ethylphenylamine.

    Substitution: Depending on the reagents used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

(E)-Bis(2-ethylphenyl)diazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Bis(2-ethylphenyl)diazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and molecular targets, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A well-known azo compound with similar structural features but without the ethyl substituents.

    2-Hydroxyazobenzene: Another azo compound with a hydroxyl group, known for its applications in functional materials.

Uniqueness

(E)-Bis(2-ethylphenyl)diazene is unique due to the presence of the 2-ethyl substituents, which can influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other azo compounds.

Properties

CAS No.

61653-34-7

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

bis(2-ethylphenyl)diazene

InChI

InChI=1S/C16H18N2/c1-3-13-9-5-7-11-15(13)17-18-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3

InChI Key

BTXXXTKJFQPYLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=NC2=CC=CC=C2CC

Origin of Product

United States

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